5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one
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Overview
Description
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one is an organic compound with the molecular formula C12H19NO2 It features a cyclohexene ring substituted with a morpholine moiety and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one typically involves the reaction of cyclohexanone with morpholine under controlled conditions. The reaction is facilitated by the presence of a base, such as sodium hydroxide, and proceeds through a series of steps including nucleophilic addition and cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and pharmacological properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The morpholine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5,5-dimethyl-3-morpholinocyclohex-2-en-1-one: Shares a similar core structure but lacks the propanoyl group.
5,5-dimethyl-2-morpholin-4-yl-5,6-dihydro-1,3-benzothiazol-7 (4H)-one: Contains a benzothiazole ring instead of a cyclohexene ring.
Uniqueness
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one is unique due to the presence of both the morpholine and propanoyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5,5-dimethyl-3-morpholin-4-yl-2-propanoylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-12(17)14-11(16-5-7-19-8-6-16)9-15(2,3)10-13(14)18/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGKJUSRJOTWPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(CC(CC1=O)(C)C)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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